molecular formula C7H10N2O B1527061 4-(1-Aminoethyl)pyridin-2-ol CAS No. 1270550-88-3

4-(1-Aminoethyl)pyridin-2-ol

Cat. No.: B1527061
CAS No.: 1270550-88-3
M. Wt: 138.17 g/mol
InChI Key: MPKNKUUNOHHNJJ-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)pyridin-2-ol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-aminoethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(8)6-2-3-9-7(10)4-6/h2-5H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKNKUUNOHHNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Isomerism in Pyridin 2 Ol Systems

IUPAC Nomenclature and Common Synonyms for 4-(1-Aminoethyl)pyridin-2-ol

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds, ensuring clarity and lack of ambiguity. According to these rules, the preferred IUPAC name for the compound is This compound . This name is derived by identifying the parent structure as a pyridin-2-ol and indicating the substituent at the 4-position as a 1-aminoethyl group.

In addition to its formal IUPAC name, the compound can be referred to by several synonyms. These alternative names, while not strictly adhering to the preferred IUPAC nomenclature, are often encountered in chemical literature and databases. It is important to recognize that while synonyms exist for the individual components of the name, such as "2-hydroxypyridine" for pyridin-2-ol, the full systematic name for the complete structure is more precise. wikipedia.orgqmul.ac.ukebi.ac.uk For instance, the isomeric compound 4-(2-Aminoethyl)pyridine has synonyms like 2-(γ-Pyridyl)ethylamine and 2-(4-Pyridinyl)ethylamine. sigmaaldrich.com Similarly, 2-(1-Aminoethyl)pyridine is also known as 1-(2-Pyridyl)ethylamine. sigmaaldrich.com

It is also crucial to distinguish this compound from its structural isomers, where the aminoethyl group is attached at different positions on the pyridine (B92270) ring or the ethyl chain is bonded differently. For example, 2-(2-Aminoethyl)pyridine and 4-(2-Aminoethyl)pyridine are structural isomers with distinct chemical and physical properties. sigmaaldrich.comnih.govchemicalbook.com

A list of relevant compound names is provided in the table below for clarity.

Compound NameIUPAC NameOther Synonyms
This compoundThis compound(R)-4-(1-Aminoethyl)pyridin-2(1H)-one chemsrc.com
Pyridin-2-olPyridin-2-ol2-Hydroxypyridine (B17775) wikipedia.org
Pyridin-2(1H)-onePyridin-2(1H)-one2-Pyridone, 2(1H)-Pyridinone wikipedia.org
4-(1-Aminoethyl)pyridine1-(Pyridin-4-yl)ethan-1-amine1-(4-Pyridyl)ethylamine sigmaaldrich.com
2-(1-Aminoethyl)pyridine1-(Pyridin-2-yl)ethan-1-amine1-(2-Pyridyl)ethylamine sigmaaldrich.com
4-(2-Aminoethyl)pyridine2-(Pyridin-4-yl)ethan-1-amine2-(γ-Pyridyl)ethylamine, 2-(4-Pyridinyl)ethylamine, 2-(4-Pyridyl)ethanamine sigmaaldrich.com
2-(2-Aminoethyl)pyridine2-(Pyridin-2-yl)ethan-1-amine2-Pyridylethylamine, 2-(2-Pyridyl)ethylamine nih.gov

Tautomeric Equilibrium: Pyridin-2-ol and Pyridin-2(1H)-one Forms

A significant characteristic of 2-hydroxypyridines, including this compound, is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one forms. chemtube3d.com This equilibrium involves the migration of a proton and the shifting of double bonds within the molecule.

Theoretical studies, often employing ab initio and density functional theory (DFT) calculations, have been instrumental in understanding the relative stabilities of the pyridin-2-ol and pyridin-2(1H)-one tautomers. ubc.canih.gov In the gas phase, the 2-hydroxypyridine form is generally calculated to be more stable. acs.org However, the pyridin-2(1H)-one form, often referred to as the "keto" or "amide" tautomer, possesses a significantly larger dipole moment. wuxibiology.com This higher polarity leads to stronger interactions with polar solvents, thereby stabilizing the pyridin-2(1H)-one form in solution. wuxibiology.com

Computational models have shown that the presence of even a single water molecule can significantly reduce the energy barrier for tautomerization, facilitating the interconversion between the two forms. wuxibiology.com The aromatic character of the ring also plays a role, with the pyridin-2-ol form exhibiting a more benzenoid structure, which contributes to its stability. mdpi.com

Experimental techniques have confirmed the theoretical predictions regarding the tautomeric equilibrium of pyridin-2-ol systems. In non-polar solvents, the pyridin-2-ol form is favored, while in polar solvents like water and alcohols, the pyridin-2(1H)-one form predominates. wikipedia.orgstackexchange.com The energy difference between the two tautomers is relatively small, making the equilibrium sensitive to the solvent environment. wikipedia.orgwuxibiology.com

Spectroscopic methods such as UV/Vis, IR, and NMR spectroscopy are powerful tools for studying this equilibrium. semanticscholar.org For instance, IR spectroscopy can distinguish between the two forms by the presence of a C=O stretching frequency in the pyridin-2(1H)-one tautomer and the absence of an O-H stretching frequency. wikipedia.orgstackexchange.com In the solid state, X-ray crystallography has shown that 2-pyridone is the predominant form. wikipedia.orgstackexchange.com

The interconversion between the tautomers does not typically occur through a direct intramolecular proton transfer due to a high energy barrier. wikipedia.org Instead, the process is often catalyzed by the presence of other molecules, such as the solvent or another molecule of the compound itself, which can facilitate the proton transfer through a lower energy pathway, for example, via a hydrogen-bonded dimer. wikipedia.orgacs.org

The table below summarizes the influence of the environment on the tautomeric equilibrium.

EnvironmentPredominant TautomerRationale
Gas PhasePyridin-2-olIntrinsic stability, aromatic character. acs.orgmdpi.com
Non-polar SolventsPyridin-2-olWeaker solute-solvent interactions. wikipedia.orgstackexchange.com
Polar SolventsPyridin-2(1H)-oneStronger dipole-dipole interactions due to the larger dipole moment of the pyridone form. wikipedia.orgwuxibiology.comstackexchange.com
Solid StatePyridin-2(1H)-oneCrystal packing forces and intermolecular hydrogen bonding favor the pyridone structure. wikipedia.orgstackexchange.com

Stereochemical Aspects: Chirality of the 1-Aminoethyl Moiety

The presence of a stereocenter in the 1-aminoethyl group of this compound introduces the element of stereoisomerism to the molecule.

The carbon atom of the ethyl group that is bonded to both the pyridine ring and the amino group is a chiral center. This means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules.

When synthesized without a chiral influence, the compound is typically produced as a racemic mixture, which is an equal mixture of the (R)- and (S)-enantiomers. The individual enantiomers will have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in opposite directions.

If additional chiral centers are introduced into the molecule, for instance, by substitution on the pyridine ring or the amino group, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by standard laboratory techniques like chromatography.

For example, in the synthesis of substituted pyridine analogues, the creation of a second chiral center can lead to the formation of diastereomeric pairs, which can often be separated by methods such as preparative HPLC. nih.gov The specific stereochemistry of these analogues can have a significant impact on their biological activity and other properties.

Synthetic Methodologies for 4 1 Aminoethyl Pyridin 2 Ol and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 4-(1-Aminoethyl)pyridin-2-ol, suggests several plausible disconnection points. The primary disconnections involve the carbon-nitrogen bond of the aminoethyl group and the bonds forming the pyridine (B92270) ring itself.

Disconnection of the 1-Aminoethyl Group: A logical primary disconnection is at the C4-substituent. The 1-aminoethyl group can be retrosynthetically derived from a 4-acetyl precursor via reductive amination. This identifies 4-acetylpyridin-2-ol as a key intermediate. Alternatively, the amino group could be introduced by converting a hydroxyl group, leading to 4-(1-hydroxyethyl)pyridin-2-ol as another crucial precursor. A further disconnection of the acetyl group points towards a 4-cyano or 4-carboxy functionalized pyridin-2-ol.

Disconnection of the Pyridine Ring: Breaking down the pyridin-2-one core leads to acyclic precursors. Established pyridine syntheses like the Guareschi-Thorpe and Hantzsch reactions offer pathways from simple, open-chain starting materials. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org For instance, the Guareschi-Thorpe synthesis would suggest precursors such as a β-keto ester (e.g., ethyl acetoacetate), cyanoacetamide, and an appropriate aldehyde or ketone to build the substituted ring. wikipedia.orgnih.govgrafiati.com

Based on this analysis, the following compounds are identified as key precursors for the synthesis of this compound:

4-Acetylpyridin-2-ol

4-(1-Hydroxyethyl)pyridin-2-ol

4-Cyanopyridin-2-ol

Acyclic 1,3-dicarbonyl compounds and a nitrogen source.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound molecule with minimal intermediate steps. These strategies can be categorized by the sequence of bond formations.

Pyridine Ring Formation Strategies

The construction of the substituted pyridin-2-one ring is a cornerstone of the synthesis. Several classical and modern methods are applicable.

Guareschi-Thorpe Pyridine Synthesis: This multicomponent reaction is a powerful tool for creating substituted 2-hydroxypyridines. nih.gov It typically involves the condensation of a β-keto ester with cyanoacetamide in the presence of a base. wikipedia.org An advanced version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium (B1175870) carbonate in an aqueous medium, offering an eco-friendly route with high yields. nih.govnih.gov To synthesize a 4-substituted pyridin-2-ol, an appropriately substituted 1,3-dicarbonyl compound would be required. The reaction of 2-acetylcyclohexanone (B32800) with cyanothioacetamide, for example, leads to a mixture of regioisomeric pyridinethiones, highlighting the challenges in controlling regioselectivity with unsymmetrical diketones. researchgate.net

Reaction Starting Materials Conditions Product Yield Reference
Guareschi-Thorpeβ-keto esters, 2-cyanoacetamideDBU, propanol, refluxSubstituted pyridone DBU saltsGood to Excellent wikipedia.org
Advanced Guareschi-ThorpeAlkyl cyanoacetate, 1,3-dicarbonyls, (NH4)2CO3Aqueous mediumHydroxy-cyanopyridinesHigh nih.govnih.gov

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is another well-established multicomponent reaction that produces dihydropyridines, which can then be oxidized to pyridines. beilstein-journals.orgorganic-chemistry.org The reaction condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. beilstein-journals.orgorganic-chemistry.org While typically used for pyridine synthesis, modifications can lead to pyridin-2-one structures. The reaction can be performed under various conditions, including microwave irradiation and in green solvents like water, sometimes with direct aromatization using oxidizing agents like ferric chloride. beilstein-journals.org

Reaction Starting Materials Conditions Product Yield Reference
Hantzsch SynthesisAldehyde, β-keto ester (2 equiv.), NH3/NH4OAcVaries (e.g., reflux in ethanol)1,4-DihydropyridineVaries beilstein-journals.orgorganic-chemistry.org
Microwave-assisted HantzschBenzaldehyde, Ethyl acetoacetate, NH4OHMicrowave, catalyst1,4-DihydropyridineHigh frontiersin.org

Introduction of the 1-Aminoethyl Substituent

A key step in the synthesis is the installation of the 1-aminoethyl group at the C-4 position of the pyridine ring.

Reductive Amination of a 4-Acetyl Precursor: This is a highly effective and widely used method for forming amines. researchgate.net The process involves the reaction of a ketone, in this case, a 4-acetylpyridine (B144475) derivative, with an amine source (like ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the ketone. researchgate.net A highly efficient direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been demonstrated using a chiral ruthenium catalyst, Ru(OAc)2{(S)-binap}, with ammonium trifluoroacetate (B77799) as the nitrogen source, yielding chiral amines in excellent enantioselectivities. google.com While this specific example is for 2-acetylpyridines, the principle is applicable to 4-acetylpyridines.

Reaction Substrate Reagents Product Yield/ee Reference
Reductive AminationKetone/Aldehyde, AmineNaBH3CN or NaBH(OAc)3AmineGood researchgate.net
Asymmetric Reductive Amination2-Acetyl-6-substituted PyridinesNH4TFA, Ru(OAc)2{(S)-binap}, H2Chiral Primary AminesExcellent google.com

Conversion from a 4-(1-Hydroxyethyl) Precursor: An alternative route involves the initial reduction of the 4-acetyl group to a secondary alcohol, 4-(1-hydroxyethyl)pyridin-2-ol, followed by conversion of the hydroxyl group to an amine. The reduction of acetylpyridines to their corresponding alcohols can be achieved stereoselectively using enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD) from rat liver, which preferentially yields (S)-alcohols. grafiati.com The subsequent amination of this secondary alcohol can be accomplished via "hydrogen borrowing" or "hydrogen autotransfer" methodologies using ruthenium(II) complexes as catalysts. acs.org This method allows for the direct amination of secondary alcohols with ammonia to furnish primary amines. rsc.org

Hydroxylation/Oxygenation at Pyridine C-2

Introducing a hydroxyl group at the C-2 position of a pre-formed 4-substituted pyridine is a challenging yet viable strategy.

Chemical Hydroxylation: Direct hydroxylation of the pyridine ring is often difficult. However, methods exist for the functionalization of pyridines. For instance, nucleophilic hydroxymethyl radicals, generated from methanol (B129727) and peroxodisulfate, can attack protonated heteroaromatics, preferentially at the 2-, 4-, and 6-positions. nih.gov This Minisci-type reaction has been used for the ortho-hydroxyalkylation of 4-substituted pyridine derivatives. nih.gov Another approach involves the photochemical valence isomerization of pyridine N-oxides, which can lead to C-3 hydroxylation. nih.gov While less direct for C-2, it demonstrates a pathway for pyridine ring hydroxylation.

Biotransformation: Enzymatic methods provide a novel route for pyridine hydroxylation. Microorganisms containing dioxygenase enzymes, such as Pseudomonas putida UV4, can metabolize substituted pyridines. chempedia.info While 4-alkylpyridines are typically hydroxylated at the C-3 position by this enzyme, it represents a rare example of direct enzyme-catalyzed oxidation of the pyridine ring. chempedia.info The first step in the biodegradation of 4-hydroxypyridine (B47283) by Agrobacterium sp. involves hydroxylation to pyridine-3,4-diol, catalyzed by a mixed-function mono-oxygenase, highlighting the potential of biocatalysis. google.com

Indirect and Multi-Step Synthetic Routes

Indirect routes involve the transformation of readily available pyridine derivatives through a sequence of reactions to install the desired functional groups.

Transformation of Pyridine Derivatives

Starting with a common pyridine derivative like 4-cyanopyridine (B195900) or 4-acetylpyridine offers a flexible approach.

From 4-Cyanopyridine: 4-Cyanopyridine is a versatile starting material. It can be synthesized via the ammoxidation of 4-methylpyridine. The cyano group can be transformed into the target 1-aminoethyl group. A possible route involves a Grignard reaction with a methyl Grignard reagent (CH3MgBr) to form an intermediate imine, which can then be reduced to the primary amine. Another approach is the reaction of 4-cyanopyridine with an aldehyde or ketone in the presence of an alkali metal like sodium or lithium to form 4-pyridinemethanol (B147518) derivatives.

From 4-Acetylpyridine: As previously discussed, 4-acetylpyridine is a key precursor. It can be directly used in reductive amination to form the 1-aminoethyl group. researchgate.netgoogle.com The subsequent introduction of the 2-hydroxyl group would be necessary. This could potentially be achieved through N-oxidation followed by rearrangement or by direct oxidation methods, though these are often challenging and can lack regioselectivity. The transformation of a pyridine into a pyridine-N-oxide can activate the 2- and 4-positions for nucleophilic substitution.

A plausible multi-step sequence could involve:

Starting with 4-cyanopyridine.

Conversion of the cyano group to an acetyl group (e.g., via Grignard reaction followed by hydrolysis).

Introduction of the hydroxyl group at C-2, potentially via N-oxidation and rearrangement, or direct oxidation if a selective method is available.

Reductive amination of the 4-acetyl group to the final 1-aminoethyl group.

This highlights the modularity of these synthetic strategies, allowing for the assembly of the target molecule through various combinations of established chemical transformations.

Convergent and Divergent Synthesis Strategies

The efficient construction of molecular diversity from common starting materials is a cornerstone of modern organic synthesis. Divergent synthesis, in particular, offers a powerful approach to generate a library of structurally related compounds from a single precursor by subjecting it to different reaction conditions. This strategy is highly valuable for creating analogues of this compound.

Functionalized pyridin-2(1H)-ones serve as key structural units in a wide array of natural products and pharmaceutical agents. acs.orgnih.gov Divergent strategies for their synthesis often begin with a common, easily accessible intermediate. For instance, research has demonstrated that 6-benzyl-3,6-dihydropyridin-2(1H)-ones can be used as a branch point for divergent synthesis. acs.orgnih.govnih.gov Treatment of this precursor with N-bromosuccinimide (NBS) can trigger a reaction cascade leading to bromo-substituted indeno[1,2-b]pyridin-2-ones, while using N-iodosuccinimide (NIS) directs the reaction towards 3-iodo-5-benzyl-substituted 2-pyridones. acs.orgnih.gov Both pathways proceed through a novel aza-semipinacol-type rearrangement, showcasing how a subtle change in the halogenating agent can dramatically alter the final molecular architecture. acs.orgnih.gov

Another divergent approach starts from readily available 1,3-diaryl-2-propen-1-ones (chalcones). A domino reaction involving Michael addition, amination, intramolecular amidation, and subsequent dehydronitrosation allows for the one-pot synthesis of various 4,6-diaryl-substituted pyridin-2(1H)-ones. rsc.org These pyridones can then be further diversified, for example, through palladium-catalyzed cross-coupling reactions to yield medicinally relevant 2,4,6-triaryl pyridines. rsc.org

These examples, while not yielding this compound directly, illustrate the principle of divergent synthesis that can be applied to generate a wide range of functionalized pyridin-2-one analogues, which could include precursors to the target molecule.

Starting MaterialReagent/Condition 1Product 1Reagent/Condition 2Product 2Ref.
6-Benzyl-3,6-dihydropyridin-2(1H)-oneN-Bromosuccinimide (NBS)Bromo-substituted indeno[1,2-b]pyridin-2-oneN-Iodosuccinimide (NIS)3-Iodo-5-benzyl-substituted 2-pyridone acs.orgnih.gov
1,3-Diaryl-2-propen-1-one (Chalcone)Domino Reaction (one-pot)4,6-Diarylpyridin-2(1H)-onePd-catalyzed cross-coupling (on Product 1)2,4,6-Triaryl pyridine rsc.org

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, the development of synthetic methods that produce enantiomerically pure compounds is of paramount importance. The stereoselective synthesis of this compound focuses on the asymmetric creation of the stereocenter on the ethyl side chain. Key strategies include the use of chiral auxiliaries to direct a diastereoselective transformation and the application of chiral catalysts in asymmetric C-C or C-N bond-forming reactions. chim.it

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the chiral product.

A highly effective strategy for the synthesis of chiral primary amines involves the use of N-sulfinyl imines. For the synthesis of enantiopure this compound, a plausible and well-precedented approach involves the condensation of the precursor ketone, 4-acetylpyridin-2-ol, with an enantiopure sulfinamide, such as (S)-p-toluenesulfinamide. unito.it This reaction, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, forms a chiral N-p-toluenesulfinyl ketimine. unito.it

The stereocenter on the sulfur atom of the sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of a hydride reagent (e.g., from sodium borohydride (B1222165) or L-Selectride) to the opposite face. unito.it This diastereoselective reduction establishes the new stereocenter of the amine with a predictable configuration. The final step involves the mild acidic cleavage of the N-S bond to release the free, enantiomerically enriched this compound, with the chiral auxiliary being recoverable. unito.it Reductions of N-p-toluenesulfinyl ketimines derived from various aryl alkyl ketones have been shown to proceed with good yields and high diastereoselectivity. unito.it

Hydride ReagentTemperature (°C)Diastereomeric Ratio (dr)Reference
Sodium Borohydride (NaBH₄)-48 to 0Moderate to Good unito.it
L-Selectride-78Good to Excellent unito.it

Asymmetric Catalysis in C-C or C-N Bond Formation

Asymmetric catalysis represents a more atom-economical approach, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. diva-portal.org For the synthesis of this compound, the key step is the asymmetric reduction of the prochiral ketone, 4-acetylpyridin-2-ol, which establishes the C-N bond's stereochemistry upon conversion from the resulting chiral alcohol.

Asymmetric Hydrogenation of Ketones: The transition metal-catalyzed asymmetric hydrogenation of ketones is a powerful and widely used method. Ruthenium (Ru) and Iridium (Ir) complexes bearing chiral ligands are particularly effective for the reduction of aryl ketones, including acetylpyridines. acs.orgacs.org For instance, ruthenium complexes containing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN) are highly active and enantioselective catalysts for the hydrogenation of various ketones under basic conditions. acs.org Similarly, iron-based catalysts with chiral P-N-P' pincer ligands have been developed, offering a more earth-abundant metal alternative, and have shown effectiveness in the asymmetric hydrogenation of 2-acetylpyridine. acs.org

Biocatalytic Reduction: Enzymes offer unparalleled stereoselectivity under mild conditions. Several oxidoreductases (dehydrogenases) are capable of reducing acetylpyridines with high enantiomeric excess (ee). For example, (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum has been shown to reduce 4-acetylpyridine to (S)-1-(pyridin-4-yl)ethanol with excellent conversion and enantioselectivity. nih.gov Whole-cell biocatalysts, such as baker's yeast, also serve as efficient and inexpensive reagents for the bioreduction of the corresponding ketones, providing access to enantiomerically pure hydroxyalkyl pyridines, which are direct precursors to the target amine. researchgate.net The resulting chiral alcohol can then be converted to the amine via standard methods (e.g., Mitsunobu reaction or conversion to a sulfonate followed by substitution with an azide (B81097) and reduction).

Catalyst SystemSubstrate ExampleProductEnantiomeric Excess (ee)Reference
Ru/(S,S)-Diphosphine/(S,S)-DiamineAcetophenone(S)-1-Phenylethanol>95% acs.org
Fe/(S,S)-P-N-P' Pincer Ligand2-Acetylpyridine1-(Pyridin-2-yl)ethanol74% acs.org
(S)-1-Phenylethanol Dehydrogenase (PEDH)4-Acetylpyridine1-(Pyridin-4-yl)ethanol>99% nih.gov

These catalytic methods provide robust and efficient pathways to access the enantiopure alcohol precursor, which is a critical step in the stereoselective synthesis of this compound.

Spectroscopic and Structural Elucidation of 4 1 Aminoethyl Pyridin 2 Ol and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules in solution. It provides a wealth of information regarding the connectivity of atoms, their spatial arrangement, and dynamic processes such as tautomerism and conformational exchange. nih.gov

Elucidation of Tautomeric Forms via 1H, 13C, and 2D NMR Techniques

Pyridin-2-ol and its derivatives, including 4-(1-Aminoethyl)pyridin-2-ol, can exist in a tautomeric equilibrium between the pyridin-2-ol (hydroxy) form and the pyridin-2(1H)-one (keto) form. ipb.pt The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine (B92270) ring. thermofisher.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying and quantifying these tautomeric forms. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, which differs significantly between the hydroxy and keto tautomers. For instance, the protons attached to the pyridine ring will exhibit different chemical shifts depending on whether the ring is aromatic (hydroxy form) or has a more diene-like character (keto form). researchgate.net

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable. ipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two or three bonds). These correlations provide unambiguous assignments of all proton and carbon signals and help to definitively establish the predominant tautomeric form in a given solution. ipb.ptuni-duesseldorf.de For example, an HMBC correlation between the N-H proton and carbons within the ring would be indicative of the pyridin-2(1H)-one form.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Pyridin-2-ol Tautomers.

TautomerFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridin-2-ol (Hydroxy) Aromatic C-H7.0 - 8.5110 - 150
Phenolic O-H9.0 - 13.0-
Pyridin-2(1H)-one (Keto) Vinyl C-H6.0 - 7.5100 - 140
N-H10.0 - 14.0-
Carbonyl C=O-160 - 180

Note: The exact chemical shifts for this compound will be influenced by the aminoethyl substituent.

Conformational Analysis using NMR Spectroscopic Parameters

The side chain of this compound, specifically the bond between the chiral carbon and the pyridine ring, as well as the C-C bond of the ethyl group, can rotate, leading to different conformations. The relative populations of these conformers can be investigated using NMR spectroscopy. rsc.orgfrontiersin.org

Key NMR parameters for conformational analysis include nuclear Overhauser effect (NOE) data and vicinal proton-proton coupling constants (³JHH). NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space proximity of protons. For instance, an NOE between a proton on the aminoethyl side chain and a proton on the pyridine ring can indicate a preferred conformation where these groups are close in space. rsc.org

The magnitude of ³JHH values, governed by the Karplus equation, is dependent on the dihedral angle between the coupled protons. By measuring these coupling constants, it is possible to deduce the preferred rotameric states of the aminoethyl side chain. nih.gov

Chiral Discrimination through NMR with Chiral Solvating Agents

Since this compound possesses a chiral center at the carbon bearing the amino group, it exists as a pair of enantiomers. NMR spectroscopy, in a standard achiral solvent, does not distinguish between enantiomers. However, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate NMR signals for the two enantiomers. nih.govnih.gov

CSAs are chiral molecules that form transient, non-covalent complexes with the enantiomers of the analyte. core.ac.ukacs.org These diastereomeric complexes have different magnetic environments, resulting in chemical shift non-equivalence (ΔΔδ) for the corresponding protons and carbons of the two enantiomers. nih.govnih.gov Thiourea derivatives of chiral amines and phenols have been shown to be effective CSAs for the enantiodiscrimination of amino acid derivatives and other chiral compounds. nih.govresearchgate.net The magnitude of the induced splitting is dependent on the nature of the CSA, the analyte, the solvent, and the temperature. This technique allows for the determination of enantiomeric excess (ee) and can also provide insights into the nature of the intermolecular interactions responsible for the chiral recognition.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. mdpi.comupi.edu These techniques are particularly sensitive to the presence of specific functional groups and can be used to distinguish between different structural forms, such as tautomers and conformers. researchgate.net

Characterization of Functional Group Vibrations

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. docbrown.inforesearchgate.net

Key expected vibrational modes include:

O-H and N-H stretching: In the pyridin-2-ol tautomer, a broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. For the pyridin-2(1H)-one tautomer, N-H stretching vibrations would appear in a similar region. The amino group (NH₂) of the side chain will also show characteristic symmetric and asymmetric stretching vibrations. researchgate.net

C=O stretching: A strong C=O stretching band in the FT-IR spectrum, typically between 1650 and 1700 cm⁻¹, is a clear indicator of the presence of the pyridin-2(1H)-one tautomer. nih.gov

C=C and C=N stretching: The aromatic ring of the pyridin-2-ol form will exhibit C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. mdpi.commdpi.com These bands will shift in the pyridin-2(1H)-one form due to the change in the ring's electronic structure.

C-N stretching: The C-N stretching of the aminoethyl group and the pyridine ring will appear in the fingerprint region (typically 1000-1300 cm⁻¹). researchgate.net

N-H bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound.

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
O-H (alcohol/phenol)Stretching, H-bonded3200 - 3600 (broad)
N-H (amine)Stretching3300 - 3500
N-H (amide/pyridinone)Stretching3100 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (pyridinone)Stretching1650 - 1700 (strong)
C=C, C=N (aromatic ring)Stretching1400 - 1650
N-H (amine)Bending1580 - 1650
C-NStretching1000 - 1350
O-HBending1330 - 1440

Distinguishing Tautomeric and Conformational States

The most significant difference in the vibrational spectra of the two tautomers is the presence of a strong C=O stretching band for the pyridin-2(1H)-one form and a broad O-H stretching band for the pyridin-2-ol form. researchgate.net By analyzing the FT-IR and Raman spectra, it is possible to determine the dominant tautomer in the solid state or in a particular solvent.

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can also provide information about different conformational states. researchgate.net These shifts arise from changes in the vibrational coupling between different parts of the molecule as the conformation changes. However, resolving these small differences often requires high-resolution measurements and may be aided by computational modeling of the vibrational spectra for different conformers.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its crystal packing, intermolecular interactions, and specific bond lengths and angles from experimental crystallographic data is not possible at this time.

However, the structural characteristics of related pyridine derivatives have been extensively studied, providing a basis for predicting the likely solid-state behavior of this compound. For instance, studies on similar aminoalkylpyridine compounds reveal common structural motifs and interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Based on the functional groups present in this compound—a pyridin-2-ol tautomer, a primary amine, and a chiral center—its crystal structure would be significantly influenced by a network of intermolecular hydrogen bonds. The hydroxyl group of the pyridin-2-one form and the amino group are strong hydrogen bond donors, while the pyridyl nitrogen and the carbonyl oxygen are effective acceptors.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental data for this compound, a definitive table of its bond lengths, bond angles, and dihedral angles cannot be provided. However, analysis of structurally related compounds allows for the estimation of these parameters.

For the pyridine ring, the C-C and C-N bond lengths are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-O bond of the hydroxyl group and the C-N bond of the aminoethyl substituent would exhibit typical single bond lengths. The bond angles within the pyridine ring would be approximately 120°, with some distortion due to the substituents. The geometry around the sp³-hybridized carbon of the ethyl group would be tetrahedral, with bond angles close to 109.5°.

A hypothetical data table based on known values for similar structures is presented below for illustrative purposes.

Bond/AnglePredicted Value Range
Bond Lengths (Å)
Pyridine C-C1.37 - 1.40
Pyridine C-N1.33 - 1.35
C4-C(ethyl)1.50 - 1.54
C(ethyl)-N(amino)1.45 - 1.49
C2-O(hydroxy)1.35 - 1.39
Bond Angles (°)
C-N-C (in ring)117 - 120
C-C-C (in ring)118 - 122
C4-C-N (ethyl)108 - 112
Dihedral Angles (°)
C(ring)-C4-C-NVariable
Note: These values are estimations based on related structures and are not experimental data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound (C₇H₁₀N₂O), the expected exact mass can be calculated.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways common to amines and pyridine derivatives. The molecular ion peak (M⁺·) would be observed, and its odd or even mass would conform to the nitrogen rule.

A primary and highly favorable fragmentation pathway for α-amino substituted pyridines is the cleavage of the C-C bond adjacent to the nitrogen atom of the side chain (α-cleavage). This would result in the loss of a methyl radical (·CH₃) to form a stable iminium cation. Another significant fragmentation could involve the loss of the amino group.

A table of expected major fragments is provided below.

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
138[C₇H₁₀N₂O]⁺·Molecular Ion (M⁺·)
123[C₆H₇N₂O]⁺Loss of ·CH₃
121[C₇H₉N₂]⁺Loss of ·OH
111[C₆H₇N₂]⁺Loss of HCO
95[C₅H₅NO]⁺·Loss of ·C₂H₅N
78[C₅H₄N]⁺Pyridyl cation
Note: This table represents predicted fragmentation patterns. The relative intensities of these peaks would depend on the ionization conditions.

Computational Chemistry and Theoretical Studies of 4 1 Aminoethyl Pyridin 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it an ideal tool for the study of medium-sized organic molecules like 4-(1-Aminoethyl)pyridin-2-ol. DFT calculations could provide a wealth of information regarding its structural and electronic properties.

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Given the presence of a flexible ethylamino side chain, a comprehensive conformational analysis would be necessary to identify the various low-energy conformers and their relative stabilities. This process would reveal the preferred spatial arrangement of the aminoethyl group relative to the pyridin-2-ol ring.

In a study on the similar 4-(1-Aminoethyl)pyridine, DFT calculations using the B3LYP and B3PW91 functionals with a 6-311+G(d,p) basis set were employed to obtain its optimized geometry. dergipark.org.tr A similar approach for this compound would be expected to yield precise geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative as specific data is not available in the literature. The parameters are based on general knowledge of similar structures.)

Parameter Bond/Angle Expected Value (B3LYP/6-311+G(d,p))
Bond Length C2-O ~1.25 Å
C4-C(ethyl) ~1.52 Å
C(ethyl)-N(amino) ~1.47 Å
Bond Angle O-C2-N1 ~122°
C3-C4-C5 ~118°
Dihedral Angle C3-C4-C(ethyl)-N(amino) Variable (conformational search needed)

The electronic character of a molecule is dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, DFT calculations would visualize the spatial distribution of the HOMO and LUMO. It would be anticipated that the HOMO would have significant contributions from the electron-rich pyridin-2-ol ring and the lone pair of the amino group, while the LUMO would likely be distributed over the π-system of the aromatic ring.

In the case of 4-(1-Aminoethyl)pyridine, the HOMO-LUMO gap was calculated to be approximately 6.08 eV using the B3LYP method, suggesting a high degree of stability. dergipark.org.tr The introduction of the hydroxyl group in this compound would be expected to influence this value.

To quantify the reactivity of this compound more precisely, various reactivity descriptors derived from DFT can be calculated. Global descriptors provide a general overview of the molecule's reactivity.

Table 2: Global Reactivity Descriptors (Note: The definitions are provided, but specific values for this compound are not available.)

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = χ2 / (2η) Propensity to act as an electrophile.

For 4-(1-Aminoethyl)pyridine, these descriptors were calculated, indicating its reactivity profile. dergipark.org.tr

Local reactivity descriptors, such as the Fukui functions, pinpoint the most reactive sites within the molecule. These functions indicate the change in electron density at a specific point when an electron is added or removed, thus identifying the regions most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this analysis would highlight the specific atoms on the pyridinone ring and the amino group that are most likely to participate in chemical reactions.

Ab Initio and Semi-Empirical Methods

While DFT is a workhorse, other computational methods could also provide valuable information, although they have not been specifically applied to this compound according to current literature.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for calculating the electronic energy of a molecule, albeit at a greater computational expense. These methods would be instrumental in refining the relative energies of the different conformers of this compound identified through DFT. Furthermore, they could be used to investigate the relative stabilities of its tautomers, such as the pyridin-2-ol versus the pyridin-2-one form, which is a known equilibrium for similar compounds.

Semi-empirical methods (e.g., AM1, PM3), which are computationally less demanding, could be employed for a rapid initial screening of the conformational landscape before more rigorous DFT or ab initio calculations are performed.

Understanding the mechanism of a chemical reaction involving this compound would necessitate the location of transition states—the high-energy structures that connect reactants to products. Both DFT and ab initio methods are capable of optimizing transition state geometries and calculating their energies. This would allow for the determination of activation barriers for potential reactions, such as N-alkylation, O-acylation, or reactions involving the amino side chain. The identification of transition states and the subsequent calculation of the intrinsic reaction coordinate (IRC) would provide a detailed map of the reaction pathway, offering a deeper understanding of the molecule's chemical transformations.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-dependent behavior of this compound at an atomic level. These simulations can reveal the complex interplay of forces that govern the molecule's conformational flexibility and its interactions in various media.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of conformational analysis and the behavior of analogous molecular systems allow for a detailed projection of its dynamics. The structure of this compound features several rotatable bonds, primarily within the 1-aminoethyl substituent, which are expected to be the main source of its conformational flexibility.

MD simulations would track the trajectory of each atom over time, allowing for the characterization of the molecule's preferred shapes, or conformations, in different environments. A key aspect of the conformational landscape of this molecule is the rotation around the C-C and C-N bonds of the aminoethyl side chain. The dihedral angles associated with these bonds would be a primary focus of analysis, revealing the most stable and frequently adopted conformations of the side chain relative to the pyridin-2-ol ring.

Furthermore, a crucial dynamic feature of this compound is the tautomerism between its pyridin-2-ol (enol) and pyridin-2-one (keto) forms. MD simulations can be employed to study the relative stability and interconversion dynamics of these tautomers in different environments. It is well-established for the parent 2-hydroxypyridine (B17775)/2-pyridone system that the equilibrium is highly sensitive to the surrounding medium. researchgate.netwayne.edu In the gas phase or non-polar solvents, the 2-hydroxypyridine form is generally more stable, whereas polar solvents and the solid state favor the 2-pyridone tautomer due to stronger intermolecular interactions, such as hydrogen bonding. researchgate.net

An MD simulation of this compound in an aqueous solution, for instance, would likely show a preference for the pyridin-2-one tautomer. The simulation would also illustrate the dynamic nature of hydrogen bonding between the molecule's amine and hydroxyl/carbonyl groups and the surrounding water molecules, which plays a pivotal role in stabilizing different conformations.

To illustrate the type of data obtained from such simulations, a representative data table is presented below. This table conceptualizes the expected distribution of key dihedral angles for the aminoethyl side chain in different solvent environments, highlighting the influence of the environment on the conformational preferences.

Table 1: Representative Dihedral Angle Distributions for the Aminoethyl Side Chain of this compound in Different Solvents from a Hypothetical MD Simulation.

Dihedral Angle (τ)DefinitionPredominant Range in Non-Polar Solvent (e.g., Cyclohexane)Predominant Range in Polar Protic Solvent (e.g., Water)
τ1 (N-C-C-C)Rotation around the Cα-Cβ bond of the side chain-60° to 60° (gauche), ±180° (anti)-80° to 80° (broader gauche), ±170° to 190° (broader anti)
τ2 (C-C-N-H)Rotation of the amino group-70° to 70°-90° to 90° (reflecting increased hydrogen bonding)

This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific MD simulation data.

Continuum solvent models, such as the Polarizable Continuum Model (PCM), its conductor-like variant (CPCM), and the Solvation Model based on Density (SMD), are computationally efficient methods to study the influence of bulk solvent on the properties of a solute. miami.eduorientjchem.org These models represent the solvent as a continuous dielectric medium, which is polarized by the solute molecule placed in a cavity within it.

For this compound, continuum models are particularly useful for investigating how different solvent environments affect its tautomeric equilibrium and other molecular properties like dipole moment and electronic absorption spectra. sigmaaldrich.comnih.gov

Tautomeric Equilibrium: As mentioned, the equilibrium between the pyridin-2-ol and pyridin-2-one forms is highly dependent on solvent polarity. Continuum model calculations can quantify the relative energies of these two tautomers in various solvents. In a low-dielectric solvent, the less polar pyridin-2-ol tautomer is expected to be more stable. As the dielectric constant of the solvent increases, the more polar pyridin-2-one tautomer, which possesses a larger dipole moment, is preferentially stabilized, shifting the equilibrium in its favor. researchgate.net

Electronic Transitions: The solvent can also influence the electronic absorption spectrum of the molecule. The intramolecular charge transfer bands are particularly sensitive to the solvent environment. sigmaaldrich.com Continuum models can be used to predict the solvatochromic shifts (changes in the absorption wavelength) in different solvents. For a π → π* transition, an increase in solvent polarity typically leads to a red shift (shift to longer wavelength) if the excited state is more polar than the ground state.

The following table summarizes the expected trends for key molecular properties of the two tautomers of this compound in solvents of varying polarity, as would be predicted by continuum model calculations.

Table 2: Predicted Solvent Effects on the Properties of this compound Tautomers using Continuum Models.

PropertySolventPyridin-2-ol TautomerPyridin-2-one Tautomer
Relative Energy (kcal/mol) Gas Phase (ε=1)More StableLess Stable
Water (ε≈80)Less StableMore Stable
Dipole Moment (Debye) Gas Phase (ε=1)Lower ValueHigher Value
Water (ε≈80)Increases from Gas PhaseIncreases from Gas Phase
λmax of first π→π transition (nm)*Non-polar SolventShorter WavelengthLonger Wavelength
Polar SolventRed ShiftRed Shift (potentially larger)

This table presents expected trends based on established principles of solvent effects on similar heterocyclic systems. The magnitude of the changes would require specific quantum chemical calculations.

Reaction Mechanisms and Chemical Reactivity of 4 1 Aminoethyl Pyridin 2 Ol

Nucleophilic and Electrophilic Reactivity of Pyridine (B92270) Ring

The pyridine ring in 4-(1-Aminoethyl)pyridin-2-ol is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. uoanbar.edu.iq The lone pair of electrons on the nitrogen is in an sp2 hybrid orbital and is not part of the aromatic sextet, making it available for protonation. libretexts.org

Regioselectivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the positions of attack on the pyridine ring are directed by the existing substituents. youtube.comlibretexts.org For pyridines with electron-donating groups, electrophilic attack is favored at the ortho and para positions relative to the activating group. libretexts.orgresearchgate.net In the case of this compound, the hydroxyl group at C2 and the aminoethyl group at C4 direct incoming electrophiles. The stability of the resulting carbocation intermediates determines the preferred position of substitution. uoanbar.edu.iqstackexchange.com Generally, substitution at positions that allow for resonance stabilization of the positive charge, particularly involving the lone pairs of the heteroatoms, is favored. researchgate.net

Reactivity of Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups are key centers of reactivity in this compound, participating in a range of acid-base and derivatization reactions.

Amine Basic Properties and Salt Formation

The amino group on the ethyl substituent is basic due to the lone pair of electrons on the nitrogen atom. pressbooks.publibretexts.org This lone pair can accept a proton from an acid, forming a water-soluble ammonium (B1175870) salt. libretexts.orglibretexts.org The basicity of this primary amine is influenced by the electron-donating alkyl group, which increases the electron density on the nitrogen, making it more basic than ammonia (B1221849). libretexts.org However, the proximity of the electron-withdrawing pyridine ring can reduce its basicity compared to a simple alkylamine. masterorganicchemistry.com

Table 1: Basicity of Selected Amines

CompoundpKa of Conjugate Acid
Ammonia9.25 fiveable.me
Methylamine10.66 libretexts.org
Pyridine5.2 masterorganicchemistry.com
Piperidine11.0 masterorganicchemistry.com

This table illustrates the relative basicities of different types of amines.

Hydroxyl Acidity and Derivatization Reactions

The hydroxyl group attached to the pyridine ring exhibits acidic properties, although it is a weak acid. The acidity is enhanced by the electron-withdrawing nature of the aromatic ring. This hydroxyl group can be deprotonated by a strong base. Furthermore, it can undergo various derivatization reactions, such as esterification or etherification, which are common for hydroxyl compounds. nih.govresearchgate.net These reactions allow for the modification of the molecule's properties. nih.gov

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups allows for both intermolecular and intramolecular reactions. Intermolecularly, the amino and hydroxyl groups can form hydrogen bonds, influencing the physical properties of the compound. The nucleophilic amino group can react with electrophiles, while the hydroxyl group can also act as a nucleophile. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Intramolecularly, the proximity of the functional groups could potentially lead to cyclization reactions under appropriate conditions. For instance, the amino group could potentially displace the hydroxyl group or another substituent on the ring in a nucleophilic substitution reaction, although such a pathway would depend on the specific reaction conditions and the activation of the leaving group.

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, containing both a nucleophilic amino group and a hydroxyl group on the pyridine ring, makes it a prime candidate for intramolecular cyclization reactions. Depending on the reaction conditions, the formation of novel heterocyclic systems can be envisaged.

One plausible transformation is an intramolecular nucleophilic attack of the primary amine onto the pyridine ring, potentially leading to a fused bicyclic system. The feasibility of such a reaction would be influenced by the activation of the pyridine ring and the stereochemistry of the ethyl side chain.

Furthermore, rearrangement reactions, such as the Hofmann rearrangement of a corresponding amide derivative, could be employed to synthesize related compounds. While no specific studies on this compound have been reported, the general principles of these reactions are well-established. nih.gov

Condensation and Addition Reactions

The primary amino group of this compound is expected to readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding Schiff bases (imines). These reactions are fundamental in organic synthesis and provide a pathway to a wide array of new derivatives.

Moreover, the pyridin-2-one tautomer can participate in addition reactions. For instance, multi-component condensation reactions involving a related compound, 4-hydroxy-6-methyl-1H-pyridin-2-one, with aldehydes and Meldrum's acid have been shown to yield complex pyrano[3,2-c]pyridine derivatives. researchgate.net This suggests that this compound could similarly react in the presence of suitable electrophiles.

The pyridine ring itself, particularly when activated, can undergo addition reactions. For example, the conjugate addition of organometallic reagents to vinylpyridines is a known method for carbon-carbon bond formation. nih.gov While the ethyl group in the target molecule is not a vinyl group, this highlights the potential for addition reactions to the pyridine system under certain conditions.

Reaction TypeReactantsPotential ProductsReference
CondensationAldehyde/KetoneSchiff Base (Imine)General Knowledge
Multi-component CondensationAldehyde, Meldrum's AcidPyrano[3,2-c]pyridine derivative researchgate.net

Catalytic Transformations Involving this compound

The structural features of this compound also suggest its potential involvement in catalytic processes, either as a substrate that is transformed or as a ligand that directs a reaction.

Role as a Substrate in Transition Metal-Catalyzed Reactions

The pyridine ring and the amino group are functionalities that can be targeted in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are widely used for the functionalization of pyridine rings. nih.govmdpi.com Although no specific examples with this compound are documented, it is conceivable that the pyridine moiety could undergo C-H activation or participate in cross-coupling reactions if a suitable leaving group were present on the ring.

A study on the palladium-catalyzed Suzuki cross-coupling of a Schiff base derived from 4-methylpyridin-2-amine demonstrated that the pyridine nitrogen plays a crucial role in the reaction mechanism, leading to hydrolysis of the imine bond. mdpi.com This highlights the potential for the pyridine nitrogen in this compound to influence the outcome of such catalytic transformations.

Catalytic ReactionCatalystPotential TransformationReference
Suzuki Cross-CouplingPalladium(0) complexesC-C bond formation on the pyridine ring mdpi.com
C-H ActivationPalladium(II) complexesDirect functionalization of the pyridine ring nih.gov

Potential as a Ligand or Catalyst Component

The presence of both a nitrogen atom in the pyridine ring and a primary amine in the side chain makes this compound a potential bidentate ligand for transition metals. Chiral pyridine-containing ligands are of significant interest in asymmetric catalysis, where they can induce enantioselectivity in a variety of transformations. researchgate.netrsc.org

The development of chiral pyridine-oxazoline (PyOX) ligands has demonstrated the effectiveness of N,N-bidentate pyridine-based ligands in asymmetric catalysis. rsc.org Similarly, this compound, if resolved into its enantiomers, could potentially serve as a chiral ligand in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic properties of the pyridin-2-ol ring and the steric bulk of the aminoethyl group would be key factors in determining its efficacy as a ligand.

Potential ApplicationMetal ComplexType of Asymmetric ReactionReference
Asymmetric HydrogenationRuthenium, IridiumReduction of ketones, imines
Asymmetric C-H BorylationIridiumFunctionalization of C-H bonds
Asymmetric Allylic AlkylationPalladiumFormation of chiral allylic compounds nih.gov

Coordination Chemistry and Metal Complexation Studies

Ligand Design and Binding Modes of 4-(1-Aminoethyl)pyridin-2-olnih.gov

The ability of a molecule to act as a ligand is governed by its electronic properties and three-dimensional structure. The specific arrangement of atoms capable of donating electrons determines the stability and geometry of the resulting metal complex.

N,O-Donor Ligand Propertiesnih.gov

4-(1-Aminoethyl)pyridin-2-ol functions as a bidentate N,O-donor ligand. This classification signifies that it possesses two separate atoms, a nitrogen (N) and an oxygen (O), which can simultaneously form coordinate bonds with a central metal ion by donating lone pairs of electrons. nih.gov The nitrogen atom is located in the aminoethyl side chain, while the oxygen atom is part of the hydroxyl group on the pyridin-2-one ring. This N,O-donor arrangement is a well-established and efficient motif for binding to metal ions. researchgate.netresearchgate.net

Chelating vs. Bridging Coordinationnih.gov

The spatial orientation of the nitrogen and oxygen donor atoms in this compound makes it an excellent chelating agent. Chelation involves the formation of a ring structure when a single ligand binds to a central metal ion at two or more points. ebrary.net In this case, the ligand can form a highly stable five-membered chelate ring with a metal ion. This ring structure is composed of the metal ion, the nitrogen atom of the amino group, the two carbon atoms of the ethyl bridge, and the oxygen atom of the pyridinol group. The formation of this chelate ring, known as the chelate effect, provides significant thermodynamic stability to the resulting metal complex when compared to complexes formed with monodentate ligands (ligands that bind through only one donor atom). ebrary.net

While chelation is the favored binding mode, the possibility of bridging coordination also exists. In a bridging scenario, the ligand would simultaneously bond to two different metal centers. ebrary.net For this compound, this could theoretically happen if the pyridinone oxygen atom coordinates to one metal ion and the amino nitrogen coordinates to another. However, the formation of the intramolecular chelate ring is generally the more dominant and stable coordination mode. The dynamic interchange between different coordination modes is a notable feature of pyridonate complexes. rsc.org

Synthesis and Characterization of Metal Complexesnih.govnih.govnih.gov

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting solid complexes can then be isolated and their properties determined through various analytical techniques to elucidate their stoichiometry, stability, and three-dimensional structure. nih.gov

Stoichiometry and Stability Constants of Metal-Ligand Complexesnih.gov

The stoichiometry of a metal-ligand complex describes the ratio in which the metal ions and ligands combine. For a bidentate ligand such as this compound, common stoichiometries include 1:2 [M:L]. researchgate.net

The stability of these complexes in solution is quantified by their stability constants (log K). A higher log K value indicates a more stable complex. researchgate.netacs.org The stability of metal complexes can be influenced by factors such as the nature of the metal ion and the ligand. For instance, the Irving-Williams series predicts the relative stabilities of complexes of high-spin, divalent, first-row transition metals. researchgate.net

Table 1: Stability Constants (log K) for Bivalent Metal Complexes with Picolinic and Quinaldic Acids

Metal Ion Picolinic Acid (log K₁) Picolinic Acid (log K₂) Quinaldic Acid (log K₁) Quinaldic Acid (log K₂)
Copper (Cu²⁺) 8.19 6.83 5.37 4.60
Nickel (Ni²⁺) 7.39 6.31 4.60 3.75
Cobalt (Co²⁺) 6.55 5.40 4.22 3.50
Zinc (Zn²⁺) 6.09 5.11 4.29 3.78
Cadmium (Cd²⁺) 5.30 4.31 3.84 3.20
Lead (Pb²⁺) 5.75 --- 4.02 ---
Manganese (Mn²⁺) 4.65 3.65 3.10 2.70
Ferrous (Fe²⁺) 5.48 4.54 3.75 3.20

Note: This table provides illustrative data for structurally related ligands to indicate general trends in stability constants. acs.org The exact values for this compound may differ.

Crystal Structure Analysis of Metal Coordination Compoundsnih.gov

Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.org This method offers definitive proof of the coordination mode and the geometry of the metal complex. nih.gov

Spectroscopic Investigations of Metal Complexes

A range of spectroscopic techniques are utilized to investigate the electronic and structural characteristics of the metal complexes of this compound. kpi.ua

UV-Visible Spectroscopy: This technique examines the electronic transitions within the complex. The coordination of the ligand to a metal ion typically leads to shifts in the ligand's own absorption bands (π-π* transitions). Furthermore, new absorption bands can appear, which correspond to d-d transitions in the case of transition metals, and ligand-to-metal charge transfer (LMCT) bands. These spectral changes offer insights into the coordination environment and the nature of the bonding between the metal and the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. Upon complexation, noticeable changes in the vibrational frequencies of the C=O and N-H groups of this compound are expected. A shift in the C=O stretching frequency to a lower wavenumber is a strong indication that the oxygen atom is coordinated to the metal ion. Concurrently, alterations in the N-H stretching and bending vibrations confirm the participation of the amino group in the coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly using ¹H and ¹³C nuclei, provides detailed structural information about the complex in solution. The chemical shifts of the protons and carbon atoms in the ligand are sensitive to the coordination environment. A clear sign of complexation is the disappearance of the hydroxyl proton signal, indicating its deprotonation and bonding to the metal ion. Changes in the chemical shifts of the protons and carbons located near the donor atoms also serve as strong evidence of coordination. bas.bg

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful techniques to probe the electronic transitions in molecules and their metal complexes. For a hypothetical metal complex of this compound, UV-Vis spectroscopy would be employed to observe ligand-centered (π→π*) and metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) transitions. These transitions provide insights into the electronic structure and the nature of the metal-ligand bond. researchgate.net

Fluorescence spectroscopy, on the other hand, would measure the emission of light from excited electronic states. The fluorescence properties, such as emission wavelength and quantum yield, of the ligand would likely be altered upon coordination to a metal ion. sciforum.net This change can be due to factors like increased rigidity, heavy atom effect, or energy transfer processes. Studies on other fluorescent pyridine (B92270) derivatives have shown their potential as sensors for metal ions. sciforum.net

Despite the utility of these techniques, no specific UV-Vis or fluorescence spectral data for metal complexes of this compound have been reported.

EPR Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as paramagnetic metal complexes. jscimedcentral.comresearchgate.netresearchgate.netmdpi.com If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy would be invaluable for determining the coordination environment of the metal. mdpi.com

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. These parameters provide detailed information about the geometry of the complex, the nature of the donor atoms coordinated to the metal, and the degree of covalency in the metal-ligand bonds. researchgate.netmdpi.com For instance, in a Cu(II) complex, the g-values can help distinguish between different coordination geometries like square planar or tetrahedral. mdpi.com While the principles of EPR spectroscopy are well-established for metal complexes, no published EPR spectra or related data for complexes of this compound were found.

Theoretical Insights into Metal-Ligand Interactions

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in complementing experimental data and providing deeper insights into the nature of metal-ligand interactions. mdpi.comarxiv.org

DFT Studies on Electronic Structure and Bonding in Complexes

DFT calculations can be used to model the geometry of metal complexes of this compound. These calculations would provide optimized structures, bond lengths, and bond angles, which can be compared with experimental data if available. Furthermore, analysis of the molecular orbitals would reveal the nature of the frontier orbitals (HOMO and LUMO) and help in understanding the electronic transitions observed in UV-Vis spectra. The theory can also quantify the extent of covalent character in the metal-ligand bonds. While DFT is a powerful tool for studying coordination compounds, no specific computational studies on complexes of this compound have been published.

Prediction of Spectroscopic Properties of Coordination Compounds

A significant application of theoretical chemistry is the prediction of spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of metal complexes, aiding in the assignment of experimental UV-Vis bands. researchgate.net Similarly, DFT methods can be employed to predict EPR parameters (g-factors and hyperfine coupling constants) for paramagnetic complexes. mdpi.com These theoretical predictions are crucial for interpreting complex experimental spectra and validating the proposed structures of coordination compounds. arxiv.org However, the absence of experimental work on this compound complexes means that no such predictive theoretical studies have been undertaken or published.

Derivatization and Structural Modification for Chemical Property Modulation

Acylation and Alkylation Reactions of Amino and Hydroxyl Groups

The amino (-NH₂) and hydroxyl (-OH) groups of 4-(1-Aminoethyl)pyridin-2-ol are prime targets for acylation and alkylation, which serve to modulate the compound's nucleophilicity and electronic properties.

Acylation involves the introduction of an acyl group (R-C=O) and typically occurs by reacting the parent compound with an acyl chloride or acid anhydride (B1165640). libretexts.org The primary amino group is generally more nucleophilic than the hydroxyl group and can be selectively acylated under controlled conditions to form an amide. This transformation introduces an electron-withdrawing carbonyl group, which significantly reduces the basicity of the nitrogen atom. libretexts.org The resulting amide is also sterically more demanding than the original amine.

Alkylation introduces an alkyl group (R). N-alkylation of the amino group yields secondary or tertiary amines, which alters its basicity and steric profile. O-alkylation of the hydroxyl group on the pyridin-2-ol tautomer produces an ether. The relative reactivity of the amino and hydroxyl groups towards alkylating agents depends on the reaction conditions, such as the choice of base and solvent.

It is important to note that Friedel-Crafts reactions, a common method for alkylating and acylating aromatic rings, are often incompatible with substrates containing amino groups. libretexts.org The lone pair on the amine's nitrogen atom can react with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged complex that deactivates the ring towards the desired electrophilic substitution. libretexts.orgyoutube.com

Alternative strategies, such as the Stork enamine reaction, can be employed for the α-alkylation or α-acylation of carbonyl compounds, though jejich applicability here would require tautomerization to the pyridone form and subsequent enamine formation. youtube.com

Table 1: Expected Products from Acylation and Alkylation

Reaction Type Reagent Example Functional Group Modified Resulting Functional Group
N-Acylation Acetyl Chloride Amino (-NH₂) Amide (-NH-C(O)CH₃)
O-Alkylation Methyl Iodide Hydroxyl (-OH) Ether (-O-CH₃)

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. tandfonline.com The primary amino group of this compound can readily undergo this reaction. The synthesis typically involves refluxing equimolar amounts of the aminopyridine derivative and a carbonyl compound, often in a solvent like ethanol (B145695) or toluene. tandfonline.comasianpubs.org

The formation of the imine bond is a hallmark of this reaction and introduces significant structural and electronic changes. The resulting Schiff base derivatives of aminopyridines are often stable, crystalline solids. asianpubs.org This derivatization is a powerful tool for extending the molecular framework and introducing new functionalities, depending on the structure of the aldehyde or ketone used. Research on Schiff bases derived from 2- and 4-aminopyridine (B3432731) has shown that these compounds are readily prepared and can be characterized by standard spectroscopic techniques. tandfonline.comasianpubs.orgshd-pub.org.rs

Pyridine (B92270) Ring Functionalization and Heteroatom Substitution

Direct functionalization of the pyridine ring is challenging due to its electron-deficient nature, which makes it resistant to classical electrophilic aromatic substitution. rsc.org However, several modern synthetic strategies can overcome this limitation.

One approach involves the activation of the pyridine ring. The reaction of pyridine with triflic anhydride (Tf₂O) generates a highly electrophilic N-(trifluoromethylsulfonyl)pyridinium salt. mdpi.com This intermediate is susceptible to nucleophilic attack, allowing for the introduction of functional groups at positions C2 or C4. mdpi.com

Another strategy is directed metalation. Using strong bases, such as LiCl-solubilized TMP (2,2,6,6-tetramethylpiperidyl) bases, it is possible to deprotonate specific C-H bonds on the pyridine ring, followed by quenching with an electrophile to introduce a new substituent. nih.gov The regioselectivity of this process is influenced by the directing effects of existing substituents like the hydroxyl and aminoethyl groups.

An "umpolung" (polarity inversion) strategy offers a different approach. Pyridine-N-oxides can be converted into (pyridine-2-yl)phosphonium salts. nih.gov These salts act as 2-pyridyl nucleophile equivalents, enabling selective C2 functionalization with various electrophiles, thereby avoiding the need for unstable organometallic reagents. nih.gov

Structure-Property Relationships (SPR) in Derivatized Analogues

The derivatization of this compound directly influences its chemical reactivity by altering electronic and steric factors.

Acylation of the Amino Group : The conversion of the electron-donating amino group to an electron-withdrawing amide group decreases the electron density of the entire molecule. This deactivation makes the pyridine ring less susceptible to electrophilic attack but may enhance its reactivity towards nucleophiles.

Schiff Base Formation : The introduction of an imine bond and an extended π-system can significantly alter the molecule's electronic properties. Depending on the substituent on the aldehyde or ketone precursor, the electron density of the pyridine ring can be further modulated.

Pyridine Ring Substitution : Introducing substituents directly onto the ring has the most predictable effect on reactivity. Electron-donating groups (e.g., alkyls) will activate the ring toward electrophilic substitution, while electron-withdrawing groups (e.g., nitro, cyano) will deactivate it. The position of these substituents also directs the regioselectivity of subsequent reactions. Studies on other pyridine derivatives have shown that the presence and position of groups like -OH and -NH₂ can enhance certain activities, whereas bulky groups or halogens may have the opposite effect. nih.gov

Structural modifications result in distinct and predictable changes in the spectroscopic data (IR, NMR, UV-Vis) of the molecule.

Infrared (IR) Spectroscopy : Derivatization leads to the appearance or disappearance of characteristic absorption bands. For instance, the N-acylation of the amino group would result in the disappearance of the N-H stretching vibrations of the primary amine (typically around 3300-3500 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch for the amide (around 1650-1680 cm⁻¹). The synthesis of a Schiff base is confirmed by the appearance of a C=N imine stretch, typically in the 1600-1650 cm⁻¹ region. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is highly sensitive to changes in the chemical environment of protons and carbons.

¹H NMR : Acylation of the amino group would cause a downfield shift of the adjacent methine proton due to the electron-withdrawing effect of the carbonyl group. In Schiff base derivatives of aminopyridines, a characteristic singlet for the imine proton (H-C=N) appears significantly downfield, often between δ 8.5 and 9.5 ppm. asianpubs.org

¹³C NMR : The carbon atom of a new functional group provides a clear signal. For example, the carbonyl carbon of an amide appears around δ 160-180 ppm, while the imine carbon of a Schiff base is also found in a similar downfield region.

Table 2: General Spectroscopic Shifts for Derivatized Analogues

Derivative Type Spectroscopic Method Key Signature Change Approximate Position
N-Acyl Derivative IR Appearance of Amide C=O stretch 1650-1680 cm⁻¹
Schiff Base IR Appearance of Imine C=N stretch 1600-1650 cm⁻¹ asianpubs.org

Electronic (UV-Vis) Spectroscopy : Modifications that alter the π-electron system of the molecule affect its electronic absorption spectrum. Extending conjugation, such as in the formation of Schiff bases, typically results in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ). asianpubs.org Studies on substituted pyridin-2-one derivatives have shown that the position and nature of substituents influence the electronic transitions. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 4-(1-Aminoethyl)pyridin-2-ol, and how can reaction yields be optimized?

Answer: The synthesis of this compound can be achieved via reductive amination of pyridine derivatives or through functionalization of pre-existing pyridinols. Evidence suggests that continuous flow reactors improve yield and reproducibility by enabling precise control over reaction parameters (e.g., temperature, residence time) . Catalytic hydrogenation with Pd/C or PtO₂ under controlled pressure (e.g., 4 MPa H₂) is effective for reducing intermediates, as demonstrated in analogous pyridine-based syntheses . Yield optimization often involves solvent selection (e.g., ethanol for polar intermediates) and catalyst loading adjustments.

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Answer: Key techniques include:

  • NMR Spectroscopy : For structural confirmation, particularly ¹H and ¹³C NMR to resolve signals from the pyridine ring, ethylamine chain, and hydroxyl group .
  • HPLC-MS : To assess purity and detect byproducts, especially when synthesizing derivatives .
  • X-ray Crystallography : If crystalline derivatives are available, this provides unambiguous stereochemical data .
  • FT-IR : To confirm functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-N vibrations near 1250 cm⁻¹) .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product formation?

Answer: The compound undergoes:

  • Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃, though over-oxidation risks require careful stoichiometric control .
  • Substitution : Electrophilic aromatic substitution (e.g., halogenation) occurs at the pyridine ring’s ortho/para positions, influenced by the aminoethyl group’s directing effects .
  • Reduction : The pyridine ring can be hydrogenated to piperidine derivatives under high-pressure H₂ with transition metal catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies may arise from assay variability, impurity profiles, or stereochemical differences. Methodological approaches include:

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition assays vs. cellular uptake studies) .
  • Structural Elucidation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as minor structural changes significantly alter bioactivity .
  • Batch Reproducibility Testing : Compare synthetic batches using HPLC-MS to rule out impurity-driven effects .

Q. What strategies are effective for designing this compound derivatives with enhanced receptor binding affinity?

Answer: Rational design strategies include:

  • Molecular Docking : Map the compound’s interaction with target receptors (e.g., π-π stacking with aromatic residues, hydrogen bonding via the hydroxyl group) .
  • Side-Chain Modifications : Introduce substituents on the ethylamine chain (e.g., fluorination for metabolic stability) or pyridine ring (e.g., methoxy groups for lipophilicity) .
  • Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres like sulfonamides to modulate solubility and binding kinetics .

Q. How can researchers address challenges in the physical characterization of this compound, such as undefined melting points?

Answer:

  • Differential Scanning Calorimetry (DSC) : Determine melting ranges for amorphous or hygroscopic samples .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may obscure traditional melting point measurements .
  • Co-Crystallization : Form stable co-crystals with pharmaceutically relevant counterions (e.g., succinate) to improve crystallinity .

Methodological Considerations

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real time .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in the target protein .

Q. How can computational tools enhance the study of this compound’s reactivity and stability?

Answer:

  • DFT Calculations : Predict reaction pathways (e.g., oxidation energetics) and transition states .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in aqueous vs. lipid environments .
  • QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with experimental data to guide derivative synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.